N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16772232
InChI: InChI=1S/C47H56N7O9P/c1-10-26-59-41-40(63-64(61-27-14-25-48)54(31(4)5)32(6)7)38(62-45(41)53-29-49-39-42(53)50-46(52-44(39)56)51-43(55)30(2)3)28-60-47(33-15-12-11-13-16-33,34-17-21-36(57-8)22-18-34)35-19-23-37(58-9)24-20-35/h1,11-13,15-24,29-32,38,40-41,45H,14,26-28H2,2-9H3,(H2,50,51,52,55,56)
SMILES:
Molecular Formula: C47H56N7O9P
Molecular Weight: 894.0 g/mol

N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide

CAS No.:

Cat. No.: VC16772232

Molecular Formula: C47H56N7O9P

Molecular Weight: 894.0 g/mol

* For research use only. Not for human or veterinary use.

N-[9-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-{[(2-cyanoethoxy)(diisopropylamino)phosphanyl]oxy}-3-(prop-2-yn-1-yloxy)oxolan-2-yl)-6-oxo-1H-purin-2-yl]-2-methylpropanamide -

Specification

Molecular Formula C47H56N7O9P
Molecular Weight 894.0 g/mol
IUPAC Name N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Standard InChI InChI=1S/C47H56N7O9P/c1-10-26-59-41-40(63-64(61-27-14-25-48)54(31(4)5)32(6)7)38(62-45(41)53-29-49-39-42(53)50-46(52-44(39)56)51-43(55)30(2)3)28-60-47(33-15-12-11-13-16-33,34-17-21-36(57-8)22-18-34)35-19-23-37(58-9)24-20-35/h1,11-13,15-24,29-32,38,40-41,45H,14,26-28H2,2-9H3,(H2,50,51,52,55,56)
Standard InChI Key AGWGPRXHCUPJJO-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCC#C

Introduction

Structural Analysis

Compounds with similar structures, such as those containing bis(4-methoxyphenyl)(phenyl)methoxy groups, often exhibit complex molecular architectures. These structures typically involve a combination of aromatic rings and functional groups that can influence their chemical and biological properties.

ComponentDescription
Bis(4-methoxyphenyl)(phenyl)methoxyProtecting group commonly used in nucleoside synthesis
Oxolan-2-ylPart of a sugar moiety, often modified in nucleoside analogs
Prop-2-yn-1-yloxyAlkyne group, potentially used for further chemical modifications
Diisopropylamino PhosphanylPhosphorus-containing group, possibly involved in phosphoramidate linkages

Potential Applications

Compounds with similar structures are often explored for their potential in pharmaceuticals, particularly in the development of nucleoside analogs. These analogs can act as antiviral agents or have roles in gene therapy.

Synthetic Challenges

The synthesis of such compounds typically involves multiple steps, including the protection and deprotection of sensitive functional groups. Techniques like solid-phase synthesis or solution-phase methods might be employed.

Research Findings

While specific research findings on the exact compound are not available, studies on similar nucleoside analogs have shown promising results in terms of antiviral efficacy and pharmacological profiles. For instance, compounds with modifications to the sugar moiety or the base can exhibit enhanced stability and potency against viral targets.

Compound TypeApplicationKey Features
Nucleoside AnalogsAntiviral TherapyModified Sugar Moieties, Altered Bases
Phosphoramidate DerivativesGene TherapyPhosphorus-Containing Linkages

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